molecular formula C26H27N3O3 B11161738 2-{[4-(isobutyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide

2-{[4-(isobutyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide

Cat. No.: B11161738
M. Wt: 429.5 g/mol
InChI Key: QIIMZKITTAGCSD-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzylamine with 2-methylpropanoyl chloride to form an intermediate, which is then reacted with 4-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(4-methylphenyl)-: A simpler analog with similar structural features.

    2-Fluoro-5-methyl-N-[(4-methylphenyl)methyl]benzamide: A fluorinated derivative with distinct properties.

    N-(4-ACETYL-PHENYL)-2-METHYL-BENZAMIDE: Another benzamide derivative with acetyl substitution.

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE stands out due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its unique combination of functional groups provides opportunities for targeted modifications and specific interactions in various scientific fields.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[4-(2-methylpropanoylamino)benzoyl]amino]benzamide

InChI

InChI=1S/C26H27N3O3/c1-17(2)24(30)28-21-14-12-20(13-15-21)25(31)29-23-7-5-4-6-22(23)26(32)27-16-19-10-8-18(3)9-11-19/h4-15,17H,16H2,1-3H3,(H,27,32)(H,28,30)(H,29,31)

InChI Key

QIIMZKITTAGCSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NC(=O)C(C)C

Origin of Product

United States

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